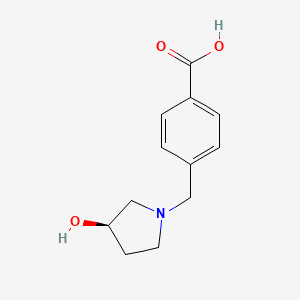

(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid

Description

(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid (CAS 17762-90-2) is a chiral organic compound featuring a benzoic acid backbone linked via a methylene bridge to a 3-hydroxypyrrolidine ring. Its hydrochloride salt form has the molecular formula C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 g/mol . The (R)-configuration at the 3-hydroxypyrrolidine position introduces stereochemical specificity, which may influence its biochemical interactions, solubility, and pharmacokinetic properties.

Properties

IUPAC Name |

4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14H,5-8H2,(H,15,16)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRWLJGVBPGIRW-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501213348 | |

| Record name | 4-[[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-84-8 | |

| Record name | 4-[[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid typically involves the reaction of a benzoic acid derivative with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where the hydroxyl group of the pyrrolidine ring reacts with a benzoic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C.

Industrial Production Methods

In an industrial setting, the production of ®-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halides or amines.

Scientific Research Applications

®-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Differences

The compound’s key structural differentiators include:

- Chiral 3-hydroxypyrrolidine moiety : Absent in simpler analogs like 4-(pyrrolidin-1-yl)benzoic acid.

- Hydroxyl group: Provides hydrogen-bonding capability, contrasting with non-hydroxylated or amino-substituted derivatives.

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility relative to 4-(piperidin-1-yl)benzoic acid or thiazolidinone derivatives, which have bulky hydrophobic substituents.

- Stereochemical Impact: The (R)-configuration may confer selectivity in chiral environments, a feature absent in racemic or achiral analogs like 4-(methylamino)benzoic acid .

Research Implications and Gaps

- Target Compound: While its hydrochloride salt is commercially available (Parchem Chemicals), detailed pharmacological data remain sparse.

- Thiazolidinone Analogs: Demonstrated efficacy in phosphatase inhibition highlights the importance of heterocyclic substituents for enzyme targeting. However, toxicity and solubility limitations may necessitate structural optimization .

- Synthetic Utility : The target compound’s chiral pyrrolidine moiety could serve as a building block for bioactive molecules, leveraging its hydrogen-bonding capacity for improved target engagement .

Biological Activity

(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid, also known as (R)-4-(3-hydroxypyrrolidin-1-ylmethyl)benzoic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with neurotransmitter systems, antimicrobial properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅NO₃, with a molecular weight of approximately 225.26 g/mol. The compound features a benzoic acid moiety linked to a hydroxypyrrolidine structure, which contributes to its unique biological activity.

1. Neurotransmitter Modulation

Research indicates that this compound may modulate neurotransmitter systems, particularly through interactions with histamine receptors. These receptors play crucial roles in various physiological processes, including allergic responses and neurotransmission. The compound's structural similarity to other central nervous system-active agents suggests its potential in treating mood disorders and anxiety.

2. Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis.

3. Inhibition of Protein Degradation Pathways

In silico studies have suggested that benzoic acid derivatives, including this compound, can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. These pathways are essential for cellular homeostasis and may have implications in aging and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

| Study | Findings | |

|---|---|---|

| PMC7036779 | Demonstrated activation of proteasomal and autophagic pathways by benzoic acid derivatives | Suggests potential for anti-aging therapies |

| WO2003106462A1 | Identified modulation of KDR/FLK-1 receptors linked to angiogenesis | Implications for cancer treatment |

| PMC10683028 | Inhibition of cell-cycle progression by related benzoic acids | Highlights potential as a cancer therapeutic |

Future Directions

The unique structure of this compound opens avenues for further research into its pharmacological properties. Future studies should focus on:

- In vivo studies to evaluate the therapeutic efficacy and safety profile.

- Mechanistic studies to elucidate the exact pathways through which it exerts its biological effects.

- Structural modifications to enhance potency and selectivity against specific targets.

Q & A

Q. What are the recommended synthetic routes for (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid?

- Methodological Answer : Synthesis typically involves coupling 4-(chloromethyl)benzoic acid with (R)-3-hydroxypyrrolidine under basic conditions. Route optimization may include solvent selection (e.g., DMF or THF), temperature control (40–60°C), and purification via recrystallization or column chromatography. Literature review of structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) can guide reaction efficiency improvements .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Employ a combination of analytical techniques:

- Melting point analysis (compare with literature values, e.g., derivatives in ).

- Spectroscopic methods : NMR (¹H/¹³C) to confirm stereochemistry and functional groups, IR for hydroxyl and carboxylic acid bands, and LC-MS for molecular weight verification.

- Chromatography : HPLC with UV detection to assess purity (>95% by area normalization) .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

- Methodological Answer :

- Solubility : Test in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) to determine optimal dissolution for reactions.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via TLC or HPLC for decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes/receptors. Parameterize the force field using DFT calculations (e.g., Gaussian09) for accurate charge distribution. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) and compare with analogs like 4-hydroxybenzoic acid derivatives .

Q. What strategies resolve contradictions in observed biological activity across studies?

- Methodological Answer :

- Dose-response analysis : Evaluate activity at multiple concentrations to identify non-linear effects.

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and buffer composition.

- Meta-analysis : Cross-reference data from structurally related compounds (e.g., hydrazone derivatives in ) to identify trends .

Q. How to design experiments assessing its environmental fate and ecotoxicological impact?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():

- Abiotic studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light).

- Biotic studies : Use model organisms (e.g., Daphnia magna) for acute toxicity (LC50) and bioaccumulation assays.

- Analytical quantification : Employ SPE-LC-MS/MS to trace degradation products in water/soil matrices .

Q. What theoretical frameworks guide mechanistic studies of its pharmacological potential?

- Methodological Answer : Link hypotheses to established theories:

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., hydroxypyrrolidine moiety) with activity using QSAR models.

- Receptor theory : Apply allosteric modulation concepts if targeting GPCRs or kinases.

- Kinetic analysis : Use Michaelis-Menten or Hill equations to quantify enzyme interactions .

Q. How to optimize enantiomeric purity during synthesis for chiral-specific applications?

- Methodological Answer :

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for enantiomer separation.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling steps to enhance (R)-isomer yield.

- Circular dichroism (CD) : Verify enantiopurity and monitor racemization during storage .

Data Analysis & Theoretical Integration

Q. What statistical approaches are robust for analyzing dose-dependent biological responses?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal (logistic) models using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Principal component analysis (PCA) : Identify multivariate correlations between structural features and activity .

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

- Methodological Answer :

- Target identification : Use cheminformatics tools (e.g., SwissTargetPrediction) to hypothesize molecular targets.

- Pathway mapping : Overlay activity data onto KEGG/Reactome pathways to contextualize mechanisms (e.g., anti-inflammatory pathways).

- Therapeutic hypothesis : Align findings with disease models (e.g., cancer cell apoptosis assays) to prioritize in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.